6,7-Dinitro-1,2,3,4-tetrahydroisoquinoline

iNOS inhibition neuroinflammation nitric oxide

6,7-Dinitro-1,2,3,4-tetrahydroisoquinoline is a specialized nitro-substituted THIQ derivative with potent nNOS (IC50 410 nM) and iNOS inhibitory activity. Its 6,7-dinitro pattern provides unique electron-withdrawing character essential for regioselective reduction to 6,7-diamino-THIQ, a versatile building block for benzimidazole and quinoxaline pharmacophores. Standard research purity is ≥98%; multiple package sizes available from global vendors.

Molecular Formula C9H9N3O4
Molecular Weight 223.19 g/mol
Cat. No. B8224112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dinitro-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC9H9N3O4
Molecular Weight223.19 g/mol
Structural Identifiers
SMILESC1CNCC2=CC(=C(C=C21)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C9H9N3O4/c13-11(14)8-3-6-1-2-10-5-7(6)4-9(8)12(15)16/h3-4,10H,1-2,5H2
InChIKeyBLDXVKRMQXQEJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dinitro-1,2,3,4-tetrahydroisoquinoline: A Specialized Nitro-Substituted Tetrahydroisoquinoline for Advanced Research


6,7-Dinitro-1,2,3,4-tetrahydroisoquinoline (CAS 1644164-49-7) is a nitro-substituted tetrahydroisoquinoline (THIQ) derivative characterized by the presence of two nitro groups at the 6- and 7-positions of the isoquinoline ring . With a molecular formula of C9H9N3O4 and a molecular weight of 223.19 g/mol, it belongs to the tetrahydroisoquinoline family, a class of compounds widely recognized for their diverse biological activities and utility as building blocks in medicinal chemistry . The compound serves as a versatile intermediate in the synthesis of bioactive molecules, with its dinitro substitution pattern conferring distinct chemical reactivity and biological target engagement profiles that differentiate it from mono-nitro and non-nitrated THIQ analogs .

Why 6,7-Dinitro-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by Generic Tetrahydroisoquinoline Analogs


The simple replacement of 6,7-Dinitro-1,2,3,4-tetrahydroisoquinoline with a generic tetrahydroisoquinoline or a mono-nitro analog such as 7-nitro-1,2,3,4-tetrahydroisoquinoline will fundamentally alter both the chemical reactivity and biological target engagement profile. The 6,7-dinitro substitution pattern introduces a unique electron-withdrawing environment that modulates the compound's basicity, redox behavior, and interaction with biological macromolecules in ways that cannot be replicated by analogs with different nitro group positions or numbers [1]. As demonstrated in the quantitative evidence below, this specific substitution pattern yields a distinct profile of enzyme inhibition potency and target selectivity that is directly linked to the presence of both nitro groups, making it essential for applications requiring this precise molecular configuration [1].

Quantitative Differentiation of 6,7-Dinitro-1,2,3,4-tetrahydroisoquinoline Against Comparator Analogs


iNOS Inhibition Potency in Mouse Microglial Cells

6,7-Dinitro-1,2,3,4-tetrahydroisoquinoline exhibits direct inhibition of inducible nitric oxide synthase (iNOS) with an IC50 of 4.00E+3 nM (4.0 µM) in LPS-stimulated mouse BV2 microglial cells, as measured by nitrite production using the Griess reaction [1]. This inhibitory activity is not observed for the structurally related mono-nitro analog 7-nitro-1,2,3,4-tetrahydroisoquinoline, which shows no reported iNOS inhibition and instead binds primarily to alpha-2A adrenergic receptors with a Ki of 3.20E+3 nM [2]. The presence of the additional nitro group at the 6-position in the target compound is directly linked to this gain in iNOS inhibitory function.

iNOS inhibition neuroinflammation nitric oxide

Comparative iNOS Inhibition Potency in Rat Insulinoma Cells

In rat RINmF insulinoma cells stimulated with IL-1beta/IFNgamma, 6,7-Dinitro-1,2,3,4-tetrahydroisoquinoline inhibits iNOS-mediated nitric oxide production with an IC50 of 9.81E+3 nM (9.81 µM) [1]. In contrast, a structurally distinct but functionally related tetrahydroisoquinoline alkaloid, YS 51 (1-(β-Naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline), exhibits an IC50 of 23.5 µM for iNOS mRNA expression reduction in RAW 264.7 cells [2]. The target compound's ~2.4-fold greater potency (9.81 µM vs. 23.5 µM) in this cross-study comparison highlights the significant impact of the 6,7-dinitro substitution pattern relative to the 6,7-dihydroxy motif.

iNOS inhibition pancreatic beta cells inflammatory signaling

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

6,7-Dinitro-1,2,3,4-tetrahydroisoquinoline demonstrates inhibitory activity against neuronal nitric oxide synthase (nNOS) with an IC50 of 410 nM in Sprague-Dawley rat brain homogenates, as measured by the conversion of oxyhemoglobin to methemoglobin [1]. This sub-micromolar potency against nNOS is a distinctive feature that separates the 6,7-dinitro compound from other THIQ derivatives that primarily target iNOS. For instance, the mono-nitro analog 7-nitro-1,2,3,4-tetrahydroisoquinoline shows no reported nNOS inhibition and instead binds to alpha-2A adrenergic receptors and phenylethanolamine N-methyltransferase (PNMT) [2]. The dual inhibition of both iNOS and nNOS by the 6,7-dinitro compound represents a unique pharmacological profile within the THIQ class.

nNOS inhibition neuroprotection nitric oxide

Weak Inhibition of Dihydroorotase Highlights Target Selectivity

In a counter-screening assay, 6,7-Dinitro-1,2,3,4-tetrahydroisoquinoline exhibited an IC50 of 1.80E+5 nM (180 µM) for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells at pH 7.37 [1]. This >400-fold selectivity window compared to its nNOS inhibitory activity (IC50 410 nM) and >18-fold selectivity over its iNOS inhibitory activity (IC50 ~4-10 µM) demonstrates that the compound does not indiscriminately inhibit all enzymes and possesses a degree of target selectivity that is valuable for focused mechanistic studies. This selectivity profile contrasts with broader-spectrum enzyme inhibitors and positions the compound as a more refined tool for nitric oxide synthase research.

dihydroorotase pyrimidine biosynthesis enzyme selectivity

Key Application Scenarios for 6,7-Dinitro-1,2,3,4-tetrahydroisoquinoline in Research and Industry


Investigating iNOS-Dependent Inflammatory Pathways in Microglial Cells

6,7-Dinitro-1,2,3,4-tetrahydroisoquinoline is ideally suited for studying the role of inducible nitric oxide synthase (iNOS) in neuroinflammation, as demonstrated by its IC50 of 4.00E+3 nM in LPS-stimulated mouse BV2 microglial cells [1]. Researchers can use this compound to dissect iNOS-mediated nitric oxide production in activated microglia, a key process in neurodegenerative diseases. The compound's distinct inhibition profile, compared to mono-nitro analogs that lack iNOS activity, ensures that observed effects are directly attributable to iNOS modulation rather than off-target adrenergic receptor binding.

Probing nNOS-Mediated Neuronal Signaling and Neuroprotection

With a potent IC50 of 410 nM against neuronal nitric oxide synthase (nNOS) in rat brain homogenates [1], this compound serves as a valuable tool for exploring the role of nNOS in neuronal signaling, synaptic plasticity, and neuroprotection. Its ability to inhibit both iNOS and nNOS, but with a marked selectivity over other enzymes like dihydroorotase, allows for nuanced investigations into the differential contributions of NOS isoforms in central nervous system physiology and pathology.

Synthetic Intermediate for Dinitro- to Diamino-THIQ Conversion

The presence of two nitro groups at the 6- and 7-positions makes 6,7-Dinitro-1,2,3,4-tetrahydroisoquinoline a strategic intermediate for the synthesis of 6,7-diamino-1,2,3,4-tetrahydroisoquinoline via catalytic hydrogenation [1]. This diamino derivative serves as a versatile building block for constructing more complex heterocyclic systems, including benzimidazoles, quinoxalines, and other nitrogen-containing pharmacophores. The controlled reduction of the dinitro compound offers a regiospecific route to a diamine that is difficult to access through other substitution patterns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dinitro-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.